molecular formula C8H7NO4 B014234 3-Nitrophenylacetic acid CAS No. 1877-73-2

3-Nitrophenylacetic acid

Cat. No. B014234
CAS RN: 1877-73-2
M. Wt: 181.15 g/mol
InChI Key: WUKHOVCMWXMOOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have developed protocols for the synthesis of derivatives related to 3-nitrophenylacetic acid. For instance, Park et al. (2023) describe a methodology for synthesizing 2-(2-nitrophenyl)indoline-3-acetic acid derivatives through base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives, showcasing the synthetic utility of this approach by synthesizing dihydropaullone and converting the indoline scaffold to corresponding indoles and other indole-fused heterocycles (Park, Park, & Cheon, 2023). Furthermore, Danish et al. (2020) synthesized and characterized new metal carboxylates with o-nitrophenylacetic acid, investigating their biological potentials and structural properties (Danish et al., 2020).

Molecular Structure Analysis

The molecular structure of 3-nitrophenylacetic acid derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction (XRD). The work by Danish et al. (2020) provides an example of using XRD to determine the structure of sodium, cobalt, and tin complexes of o-nitro-/o-methoxyphenylacetic acid, highlighting the importance of structural analysis in understanding the chemical properties and reactivity of these compounds.

Chemical Reactions and Properties

3-Nitrophenylacetic acid undergoes various chemical reactions, serving as a versatile precursor for the synthesis of complex molecules. The study by Wu et al. (2020) on the Rh(III)-catalyzed acylmethylation and nitroso transfer/cyclization cascade reaction of N-nitrosoanilines with sulfoxonium ylides demonstrates the compound's reactivity, leading to the novel synthesis of 3-nitrosoindoles. This highlights the role of 3-nitrophenylacetic acid derivatives in synthesizing biologically active molecules through innovative chemical transformations (Wu, Pi, Cui, & Wu, 2020).

Scientific Research Applications

  • Peptide Synthesis : It is used in peptide syntheses as a precursor for protected amino acid active esters. The 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid, in particular, serves as an effective coupling component in peptide synthesis and facilitates acid washing purification (Stewart, 1982).

  • Protein Synthesis Protection : The 3-nitro-2-pyridinesulfenyl (Npys) group, related to 3-nitrophenylacetic acid, is used for protecting amino and hydroxyl groups in peptide synthesis. This group allows easy introduction and removal, and can be activated for peptide bond formation without formal deprotection procedures (Matsueda & Walter, 2009).

  • Molecular Imprinting : Molecularly imprinted polymers (MIP) can convert 4-hydroxyphenylacetic acid to 4-hydro-3-nitrophenylacetic acid in human urine, enabling the analysis of low levels of analyte in complex samples (Janczura et al., 2021).

  • Quantum Chemical Calculations : Studies involving quantum chemical calculations and molecular docking have used 4-nitrophenylacetic acid to reveal its chemical selectivity and reactivity site, aiding in the development of potential pharmaceuticals (Kavimani et al., 2017).

  • Disease Research : Assays for 3-nitrotyrosine in tissues and body fluids help understand changes in diseases like diabetes, cirrhosis, and neurological disorders. This method is essential for quantifying 3-nitrotyrosine in these biological samples (Rabbani & Thornalley, 2008).

  • Agricultural Applications : Foliar application of p-nitrophenylacetic acid significantly increased growth, fruit yield, and oil production in cumin plants, demonstrating its effectiveness in enhancing agricultural productivity (Ali & Mohammed, 2020).

Safety And Hazards

3-Nitrophenylacetic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Nitrophenylacetic acid are not mentioned in the search results, it is known to be used in the synthesis of azobenzene amino acid, which has potential use as a photo-inducible conformational switch in polypeptides . This suggests potential future applications in the field of biochemistry and molecular biology.

Relevant Papers

One relevant paper is "3-Nitrophenylacetic acid: a three-dimensional hydrogen-bonded framework structure containing substructures in zero, one and two dimensions" . This paper discusses the three-dimensional framework structure of 3-Nitrophenylacetic acid.

properties

IUPAC Name

2-(3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKHOVCMWXMOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172075
Record name Acetic acid, (m-nitrophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID60172075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenylacetic acid

CAS RN

1877-73-2
Record name 3-Nitrophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1877-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (m-nitrophenyl)-
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Record name 1877-73-2
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Record name Acetic acid, (m-nitrophenyl)-
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Record name 3-nitrophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
B Singh - Synthetic Communications, 1978 - Taylor & Francis
… large quantities of 3-nitrophenylacetic acid. This material is … for a large scale preparation of 3-nitrophenylacetic acid. In the first … which was hydrolyzed to 3-nitrophenylacetic acid in 38% …
S Tesaki, S Tanabe, H Ono, E Fukushi… - Bioscience …, 1998 - jstage.jst.go.jp
… -3-nitrophenylacetic acid (CAS No. 10463-20-4). Compound 2 had a molecular ion at m/z 224. … The hydroxyl and nitro groups of 4—hydroxy—3nitrophenylacetic acid were effective for …
Number of citations: 67 www.jstage.jst.go.jp
M Janczura, M Sobiech, P Luliński - Polymer Testing, 2021 - Elsevier
… In this paper the exploration of specific imprinted sorbent for 4-hydroxy-3-nitrophenylacetic acid (NHPA), an indicator of 3-nitrotyrosine, a biomarker of pathophysiological states, was …
A Brownstone, NA Mitchison, R Pitt-Rivers - Immunology, 1966 - ncbi.nlm.nih.gov
… Hydroxy-3-nitrophenylacetic acid (NP). Hydroxy-phenylacetic acid (Koch, Light Laboratories … 4-Hydroxy-3-nitrophenylacetic acid (NP) (0.5 g) was suspended in purified thionyl chloride (…
SC Yuhasz, X Ysern, M Strand, LM Amzel - Journal of molecular biology, 1989 - Elsevier
The Fab fragment of the anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody, 88C6/12, has been crystallized in the presence of the eliciting hapten, 4-hydroxy-3-nitrophenacetyl…
M Watanabe, J Watanabe… - Bioscience, biotechnology …, 1994 - Taylor & Francis
… (l ppm) of 4-hydroxy-3-nitrophenylacetic acid resulted in enhancement of its ice-nucleation … of which was identified as 4-hydroxy-3-nitrophenylacetic acid (HNPA).7) This paper reports a …
SMSV Wardell, JL Wardell, JN Low… - … Section C: Crystal …, 2006 - scripts.iucr.org
… We have recently reported the structure of 2-nitrophenylacetic acid, (I) (Wardell et al., 2006), and here we report the structure of the isomeric compound 3-nitrophenylacetic acid, (II). The …
Number of citations: 3 scripts.iucr.org
M Janczura, M Sobiech, J Giebułtowicz… - Journal of Materials …, 2021 - Springer
… to 4-hydro-3-nitrophenylacetic acid, with an affinity factor equal … of 4-hydroxy-3-nitrophenylacetic acid in a human urine … increase in 4-hydro-3-nitrophenylacetic acid to 775 ± 81 ng L −1 . …
U Takahama, T Oniki, H Murata - FEBS letters, 2002 - Elsevier
… communication deals with the identification and quantification of 4-hydroxyphenylacetic acid (HPA) in human saliva and with the nitration of HPA to 4-hydroxy-3-nitrophenylacetic acid (…
S BALDEV - 1978 - pascal-francis.inist.fr
IMPROVED SYNTHESIS OF 3-NITROPHENYLACETIC ACID. … IMPROVED SYNTHESIS OF 3-NITROPHENYLACETIC ACID. …
Number of citations: 0 pascal-francis.inist.fr

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